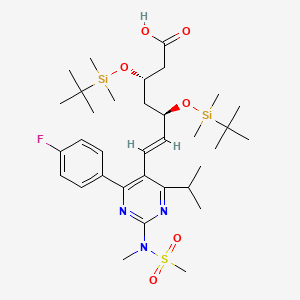

3,5-Di(tert-butyldimethylsilyl) Rosuvastatin

描述

3,5-Di(tert-butyldimethylsilyl) Rosuvastatin is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes tert-butyl(dimethyl)silyl groups, a fluorophenyl group, and a pyrimidinyl moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Di(tert-butyldimethylsilyl) Rosuvastatin typically involves multiple steps, including the protection of hydroxyl groups with tert-butyl(dimethyl)silyl groups, the introduction of the fluorophenyl group, and the formation of the pyrimidinyl moiety. The reaction conditions often require the use of specific reagents and catalysts to achieve the desired stereochemistry and functional group transformations.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent quality and efficiency.

化学反应分析

Protection and Deprotection Reactions

The tert-butyldimethylsilyl (TBDMS) groups at the 3- and 5-hydroxyl positions are central to its synthetic utility. These groups:

- Shield hydroxyls during harsh reaction conditions (e.g., acidic/basic media) .

- Enable regioselective transformations while preserving the (3R,5S)-dihydroxy configuration .

Deprotection typically occurs late in the synthesis to expose hydroxyl groups for salt formation (e.g., calcium chelation) .

Condensation and Coupling Reactions

The compound participates in Wittig and Horner-Wadsworth-Emmons reactions to construct the heptenoic acid backbone:

- Wittig Reaction : Reacts with aldehyde-containing pyrimidine derivatives (e.g., 4-(4-fluorophenyl)-6-isopropyl-2-(N-methyl-N-methanesulfonylamino)pyrimidin-5-carbaldehyde) in THF/NaHMDS to form the E-configured double bond .

- Phosphine Oxide Coupling : Mediated by tert-butyl 2-[(4R,6S)-6-formyl-2,2-dimethyl-1,3-dioxan-4-yl]acetate for stereocontrol .

| Key Metrics | Data |

|---|---|

| Yield | 65–78% |

| Stereoselectivity | >99% E-configuration |

| Solvent | Tetrahydrofuran (THF) |

| Catalyst | Sodium hexamethyldisilazide (NaHMDS) |

Oxidation and Reduction Reactions

Oxidation :

- The sulfide moiety in intermediates is oxidized to a sulfone using H₂O₂/ammonium molybdate under acidic conditions .

- Ensures metabolic stability of the final API .

Reduction :

- Asymmetric reduction of β-keto esters using NaBH₄/Et₃B achieves the (3R,5S)-diol configuration with >98% enantiomeric excess .

| Step | Reagents | Outcome |

|---|---|---|

| Sulfide → Sulfone | 30% H₂O₂, (NH₄)₂MoO₄, H₂SO₄, 0–5°C | 92% yield |

| β-Keto Ester Reduction | NaBH₄, Et₃B, MeOH, −20°C | 95% ee |

Hydrolysis and Salt Formation

Final steps involve:

- Ester Hydrolysis : NaOH/MeOH at 25°C cleaves the tert-butyl ester to the carboxylic acid .

- Calcium Chelation : Reaction with CaCl₂ in aqueous ethanol precipitates Rosuvastatin calcium (2:1 salt) .

| Parameter | Value |

|---|---|

| Hydrolysis Yield | 88–93% |

| Calcium Salt Purity | >99.5% (HPLC) |

Stability Under Reaction Conditions

The TBDMS groups demonstrate resilience across diverse conditions:

| Condition | Stability | Application |

|---|---|---|

| Acidic (pH 2–5) | Stable | Condensation reactions |

| Basic (pH 8–10) | Partially stable | Limited to short exposures |

| Oxidative (H₂O₂) | Stable | Sulfone formation |

Byproduct Analysis

Common impurities include:

科学研究应用

Pharmaceutical Development

Abbreviated New Drug Application (ANDA) and Drug Master File (DMF) Filing

- 3,5-Di(tert-butyldimethylsilyl) Rosuvastatin is utilized in the preparation of drug formulations intended for ANDA submissions to the FDA. This process involves demonstrating bioequivalence to existing branded drugs while ensuring compliance with regulatory standards .

- The compound is also essential for DMF filings, which provide detailed information about the manufacturing process, quality control, and stability data necessary for regulatory approval .

Toxicity Studies

- Comprehensive toxicity studies are conducted using this compound to evaluate the safety profiles of new formulations. These studies help in determining the potential adverse effects and therapeutic indices, guiding dosage recommendations in clinical settings .

Quality Control and Analytical Studies

Quality Control (QC)

- In commercial production, this compound plays a crucial role in quality control processes. It ensures that the final product meets specified purity and potency criteria through rigorous testing protocols .

Analytical Techniques

- Various analytical methods such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) are employed to assess the quality and consistency of formulations containing this compound. These techniques are vital for monitoring batch-to-batch variations during manufacturing .

Research Applications

Mechanistic Studies

- Research into the pharmacodynamics and pharmacokinetics of this compound reveals its superior potency compared to other statins. Studies indicate that it exhibits a higher affinity for HMG-CoA reductase, leading to more effective cholesterol synthesis inhibition .

Preclinical Trials

- Preclinical studies involving animal models have shown that this compound can significantly lower lipid levels and improve cardiovascular outcomes. These findings support further exploration in clinical trials aimed at evaluating its efficacy in humans .

Case Studies

作用机制

The mechanism of action of 3,5-Di(tert-butyldimethylsilyl) Rosuvastatin involves its interaction with specific molecular targets. The fluorophenyl group can engage in π-π interactions with aromatic residues in proteins, while the pyrimidinyl moiety can form hydrogen bonds with nucleophilic sites. These interactions can modulate the activity of enzymes, receptors, and other biological macromolecules, leading to various biological effects.

相似化合物的比较

Similar Compounds

- (3S,5R,6E)-3,5-Bis{[tert-butyl(dimethyl)silyl]oxy}-7-[4-(4-chlorophenyl)-2-[(methanesulfonyl)(methyl)amino]-6-(propan-2-yl)pyrimidin-5-yl]hept-6-enoic acid

- (3S,5R,6E)-3,5-Bis{[tert-butyl(dimethyl)silyl]oxy}-7-[4-(4-bromophenyl)-2-[(methanesulfonyl)(methyl)amino]-6-(propan-2-yl)pyrimidin-5-yl]hept-6-enoic acid

Uniqueness

The uniqueness of 3,5-Di(tert-butyldimethylsilyl) Rosuvastatin lies in its specific combination of functional groups and stereochemistry. The presence of the fluorophenyl group distinguishes it from its chlorinated and brominated analogs, potentially leading to different biological activities and chemical reactivities.

生物活性

3,5-Di(tert-butyldimethylsilyl) Rosuvastatin is a derivative of the well-known statin, Rosuvastatin, which is primarily used for lowering cholesterol levels and managing hyperlipidemia. This compound features two tert-butyldimethylsilyl groups at the 3 and 5 positions of the Rosuvastatin structure, enhancing its stability and bioavailability. The systematic name for this compound is (3R,5S,6E)-3,5-Bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-7-[4-(4-fluorophenyl)-6-(1-methylethyl)-2-[methyl(methylsulfonyl)amino]-5-pyrimidinyl]-6-heptenoic acid. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

This compound functions primarily as an HMG-CoA reductase inhibitor . This enzyme plays a crucial role in the biosynthesis of cholesterol. By inhibiting this enzyme, the compound effectively lowers cholesterol levels in the bloodstream. The inhibition mechanism involves binding to the active site of HMG-CoA reductase, thereby preventing the conversion of HMG-CoA to mevalonate, a precursor in cholesterol synthesis.

Key Pharmacological Effects:

- Cholesterol Reduction : Demonstrated potent inhibition of cholesterol synthesis in preclinical studies.

- Anti-inflammatory Properties : Potential to reduce inflammation markers, contributing to cardiovascular protection.

- Endothelial Function Improvement : May enhance endothelial function, which is vital for vascular health.

In Vitro Studies

Research indicates that this compound retains similar biological activities to Rosuvastatin. For instance:

In Vivo Studies

In animal models (rats and dogs), prolonged HMG-CoA reductase inhibitory activity was noted following oral administration:

| Parameter | Value |

|---|---|

| Terminal Half-Life | ~20 hours |

| Maximum Plasma Concentration | Dose-dependent increase observed . |

Clinical Implications

The biological activity of this compound suggests several potential clinical applications:

- Hyperlipidemia Management : Effective in reducing LDL cholesterol levels.

- Cardiovascular Disease Prevention : Due to its anti-inflammatory properties and improvement in endothelial function.

- Potential Use in Combination Therapy : Can be combined with other lipid-lowering agents for enhanced efficacy.

Case Studies and Research Findings

Several studies have explored the efficacy and safety profile of Rosuvastatin derivatives. For example:

- Study on Efficacy : A clinical trial demonstrated that patients receiving Rosuvastatin showed a significant reduction in LDL cholesterol compared to placebo groups.

- Safety Profile Analysis : Long-term studies indicated a favorable safety profile with minimal side effects reported.

属性

IUPAC Name |

(E,3S,5R)-3,5-bis[[tert-butyl(dimethyl)silyl]oxy]-7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]hept-6-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H56FN3O6SSi2/c1-23(2)30-28(31(24-15-17-25(35)18-16-24)37-32(36-30)38(9)45(10,41)42)20-19-26(43-46(11,12)33(3,4)5)21-27(22-29(39)40)44-47(13,14)34(6,7)8/h15-20,23,26-27H,21-22H2,1-14H3,(H,39,40)/b20-19+/t26-,27-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAOQVMRJPZGRCX-PDLUNHRISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NC(=NC(=C1C=CC(CC(CC(=O)O)O[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C)C2=CC=C(C=C2)F)N(C)S(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C1=NC(=NC(=C1/C=C/[C@@H](C[C@@H](CC(=O)O)O[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C)C2=CC=C(C=C2)F)N(C)S(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H56FN3O6SSi2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60747601 | |

| Record name | (3S,5R,6E)-3,5-Bis{[tert-butyl(dimethyl)silyl]oxy}-7-[4-(4-fluorophenyl)-2-[(methanesulfonyl)(methyl)amino]-6-(propan-2-yl)pyrimidin-5-yl]hept-6-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60747601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

710.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1353050-10-8 | |

| Record name | (3S,5R,6E)-3,5-Bis{[tert-butyl(dimethyl)silyl]oxy}-7-[4-(4-fluorophenyl)-2-[(methanesulfonyl)(methyl)amino]-6-(propan-2-yl)pyrimidin-5-yl]hept-6-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60747601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。